![molecular formula C23H23N3O2S B2469470 2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-(1-phenylethyl)acetamide CAS No. 897462-80-5](/img/structure/B2469470.png)
2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-(1-phenylethyl)acetamide
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Overview
Description
2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-(1-phenylethyl)acetamide, also known as EIT, is a novel compound with potential applications in scientific research. EIT is a small molecule that has been shown to have promising effects on various biological systems.
Scientific Research Applications
Synthesis of Imidazo[2,1-b][1,3]thiazines
Imidazo[2,1-b]thiazines are an important class of nitrogen- and sulfur-containing heterocyclic compounds. They represent a significant number of bioactive substances. The compound could potentially be used in the synthesis of these substances .
Inhibitor of Trypanosoma Brucei 427
This compound could potentially be used as an inhibitor of Trypanosoma brucei 427, a parasite that causes sleeping sickness. It has been found to have good metabolic stability and excellent cell permeability .
Inhibitor of Factor IXa
Factor IXa is a coagulation factor that plays a crucial role in blood clotting. The compound could potentially be used as an inhibitor of this factor .
Antituberculosis Activity
Fluorine-containing derivatives of the compound have been characterized by antituberculosis activity against Mycobacterium tuberculosis H37Rv .
Antagonists of Orphan Receptors GPR18 and GPR55
The compound could potentially be used as an antagonist of orphan receptors GPR18 and GPR55, which are associated with G-protein and interact with some ligands of cannabinoid receptors .
Electroluminescent Materials for OLED Devices
Over the past few years, imidazo[2,1-b]thiazine derivatives have found practical application and are being actively studied as electroluminescent materials for OLED devices .
Mechanism of Action
Target of Action
The compound “2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(1-phenylethyl)acetamide” is a derivative of thiazole . Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . .
Mode of Action
Thiazole derivatives, in general, are known to interact with various biological targets due to their broad spectrum of pharmacological activities . The interaction with these targets leads to changes in cellular processes, which can result in therapeutic effects.
Biochemical Pathways
Thiazole derivatives are known to affect various biochemical pathways due to their broad spectrum of pharmacological activities .
Result of Action
Thiazole derivatives are known to have various biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
properties
IUPAC Name |
2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(1-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2S/c1-3-28-20-11-9-18(10-12-20)21-14-26-19(15-29-23(26)25-21)13-22(27)24-16(2)17-7-5-4-6-8-17/h4-12,14-16H,3,13H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYEXZCCDJPBOJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)NC(C)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-(1-phenylethyl)acetamide |
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